2,6-Dimethoxy-N-(3-(3-methyl-2-oxopentan-3-yl)isoxazol-5-yl)benzamide
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Overview
Description
- It belongs to the class of benzamides, which have diverse applications in medicine, industry, and biological research.
- Benzamides exhibit properties such as anti-tumor, anti-microbial, antioxidant, and anti-inflammatory effects .
2,6-Dimethoxy-N-(3-(3-methyl-2-oxopentan-3-yl)isoxazol-5-yl)benzamide: is a compound with the molecular formula C₁₈H₂₂N₂O₅ .
Preparation Methods
- The synthesis of this compound involves starting from either 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives.
- The obtained products are purified and characterized using techniques like IR, 1H NMR, 13C NMR spectroscopy, and elemental analysis .
Chemical Reactions Analysis
- The compound may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions depend on the specific reaction type.
- Major products formed from these reactions would vary based on the reaction pathway.
Scientific Research Applications
Chemistry: Used as a synthetic intermediate or building block in organic synthesis.
Biology: Investigated for its potential biological activities (e.g., anti-microbial, antioxidant).
Medicine: May have applications in drug discovery due to its unique structure.
Industry: Possible use in plastics, rubber, and paper industries.
Mechanism of Action
- The exact mechanism by which this compound exerts its effects remains an area of research.
- It likely interacts with specific molecular targets or pathways, but further studies are needed.
Comparison with Similar Compounds
- Unfortunately, specific similar compounds were not mentioned in the available literature.
- researchers can explore related benzamides for comparative studies.
Biological Activity
2,6-Dimethoxy-N-(3-(3-methyl-2-oxopentan-3-yl)isoxazol-5-yl)benzamide (CAS Number: 1956385-16-2) is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
The molecular formula of this compound is C18H22N2O5, with a molecular weight of 346.4 g/mol. The structure features a benzamide core substituted with methoxy groups and an isoxazole moiety, which may contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C18H22N2O5 |
Molecular Weight | 346.4 g/mol |
CAS Number | 1956385-16-2 |
Antimicrobial Activity
Recent studies have indicated that derivatives of isoxazole compounds exhibit significant antimicrobial properties. For example, compounds similar to this compound have been shown to inhibit chitin synthesis in certain pests, such as Chilo suppressalis. The effectiveness was quantified using IC50 values, which indicate the concentration required to inhibit 50% of the target activity. Substituents on the phenyl ring were found to influence this activity, with hydrophobic substituents enhancing efficacy while bulky groups were detrimental .
Inhibition of Chitin Synthesis
The compound's structural similarities with known chitin synthesis inhibitors suggest potential applications in pest control. The introduction of specific substituents can modulate the inhibitory effects on chitin synthesis pathways, making it a candidate for further development in agricultural applications .
Cytotoxicity and Antitumor Activity
Preliminary investigations into the cytotoxic effects of this compound on various cancer cell lines are ongoing. The presence of methoxy groups and the isoxazole structure may enhance its interaction with cellular targets involved in tumor growth and proliferation. Case studies are needed to establish the extent of its antitumor efficacy.
Case Studies and Research Findings
- Chitin Synthesis Inhibition :
-
Cytotoxic Activity :
- In vitro studies are currently assessing the cytotoxicity of this compound against several cancer cell lines. Results from ongoing research will provide insights into its potential as an anticancer agent.
Properties
Molecular Formula |
C18H22N2O5 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
2,6-dimethoxy-N-[3-(3-methyl-2-oxopentan-3-yl)-1,2-oxazol-5-yl]benzamide |
InChI |
InChI=1S/C18H22N2O5/c1-6-18(3,11(2)21)14-10-15(25-20-14)19-17(22)16-12(23-4)8-7-9-13(16)24-5/h7-10H,6H2,1-5H3,(H,19,22) |
InChI Key |
GJOPUEUUNVOFCP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C1=NOC(=C1)NC(=O)C2=C(C=CC=C2OC)OC)C(=O)C |
Origin of Product |
United States |
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